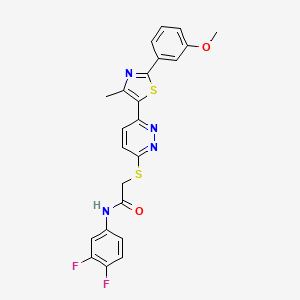

N-(3,4-difluorophenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Description

N-(3,4-difluorophenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound characterized by a multifunctional heterocyclic scaffold. Its structure includes:

- A 3,4-difluorophenyl group attached to an acetamide backbone.

- A pyridazine ring linked via a thioether bond.

- A 4-methylthiazole moiety substituted with a 3-methoxyphenyl group.

The difluorophenyl group enhances metabolic stability and lipophilicity, while the thiazole and pyridazine rings may contribute to target binding, possibly in herbicidal or fungicidal contexts.

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F2N4O2S2/c1-13-22(33-23(26-13)14-4-3-5-16(10-14)31-2)19-8-9-21(29-28-19)32-12-20(30)27-15-6-7-17(24)18(25)11-15/h3-11H,12H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMRMIVSSANZNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F2N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-difluorophenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics and other medicinal applications. This article provides an overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C19H18F2N4OS

- Molecular Weight : 396.43 g/mol

This compound features a difluorophenyl group, a thioacetamide linkage, and a pyridazine moiety, which are significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds structurally related to this compound. For example, derivatives containing thiazole and pyridazine rings have shown promising results in inhibiting cancer cell proliferation.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT116 | 0.51 | Tubulin polymerization inhibition |

| Compound B | MDA-MB-231 | 0.63 | Induction of apoptosis via caspase activation |

| N-(3,4-difluorophenyl)-2... | A549 | TBD | TBD |

Note: TBD indicates data not yet determined or available.

The mechanism by which N-(3,4-difluorophenyl)-2... exerts its biological effects may involve:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest.

- Caspase Activation : Induction of apoptosis through caspase pathways is a common mechanism in anticancer activity.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to N-(3,4-difluorophenyl)-2...:

- Study on Thiazole Derivatives : A study published in Journal of Medicinal Chemistry demonstrated that thiazole derivatives exhibited significant anticancer activity against various cell lines, suggesting a similar potential for our compound .

- Imidazole Derivatives Review : Another review highlighted the efficacy of imidazole derivatives as anticancer agents with IC50 values ranging from 80–1000 nM against different cancer cell lines . This indicates a promising avenue for further exploration of related compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include acetamide derivatives and heterocyclic pesticides. Key comparisons are outlined below:

Structural Features and Substituent Analysis

Key Observations:

- Fluorinated Groups : The target compound’s 3,4-difluorophenyl group contrasts with flumetsulam’s 2,6-difluorophenyl substitution. Fluorine atoms improve resistance to oxidative degradation but may alter target specificity .

- Heterocyclic Cores : Unlike flumetsulam’s triazolopyrimidine or triaziflam’s triazine, the target’s pyridazine-thiazole system could target different enzymes (e.g., kinases or cytochrome P450).

Mechanistic and Efficacy Insights

- Oxadixyl: Acts as a fungicide by inhibiting RNA polymerase in oomycetes. Its methoxy group and oxazolidinone ring enhance systemic mobility . The target compound lacks these features, suggesting a divergent mechanism.

- Flumetsulam: Inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. The target’s thiazole-pyridazine system may instead interfere with electron transport chains or steroid biosynthesis.

- Triaziflam : Targets cellulose synthase, causing cell wall defects. The target’s difluorophenyl and thiazole groups likely prioritize membrane disruption or redox cycling.

Physicochemical Properties (Hypothetical Comparison)

Notes:

- Its logP value aligns with herbicides that exhibit foliar penetration and xylem mobility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.